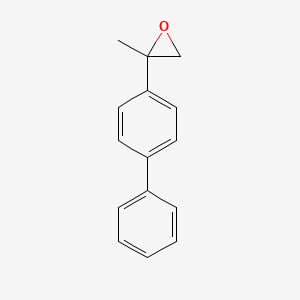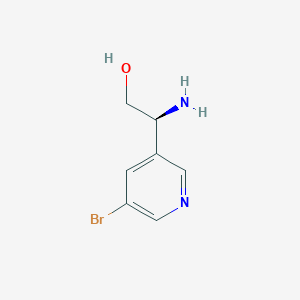![molecular formula C9H14ClF3O2S B13559720 [3-(2,2,2-trifluoroethyl)cyclohexyl]methanesulfonylchloride,Mixtureofdiastereomers](/img/structure/B13559720.png)
[3-(2,2,2-trifluoroethyl)cyclohexyl]methanesulfonylchloride,Mixtureofdiastereomers
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(2,2,2-trifluoroethyl)cyclohexyl]methanesulfonylchloride, Mixture of diastereomers, is a chemical compound characterized by the presence of a trifluoroethyl group attached to a cyclohexyl ring, which is further connected to a methanesulfonyl chloride group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2,2,2-trifluoroethyl)cyclohexyl]methanesulfonylchloride typically involves the reaction of cyclohexyl derivatives with trifluoroethylating agents under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the substitution process. The resulting intermediate is then treated with methanesulfonyl chloride to yield the final product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and maximize yield, often incorporating advanced purification techniques such as distillation and crystallization to obtain the desired product.
化学反应分析
Types of Reactions
[3-(2,2,2-trifluoroethyl)cyclohexyl]methanesulfonylchloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Hydrolysis: The sulfonyl chloride group is susceptible to hydrolysis, forming the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.
Oxidizing Agents: Agents such as hydrogen peroxide and potassium permanganate are used for oxidation.
Reducing Agents: Reducing agents like lithium aluminum hydride are employed for reduction reactions.
Hydrolysis Conditions: Acidic or basic conditions are used to facilitate hydrolysis.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as sulfonamides, sulfonate esters, and sulfonate thiols are formed.
Oxidation Products: Sulfones and sulfoxides are typical products of oxidation.
Hydrolysis Products: The primary product of hydrolysis is the corresponding sulfonic acid.
科学研究应用
[3-(2,2,2-trifluoroethyl)cyclohexyl]methanesulfonylchloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing sulfonyl groups into molecules.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of [3-(2,2,2-trifluoroethyl)cyclohexyl]methanesulfonylchloride involves the interaction of its sulfonyl chloride group with nucleophilic sites on target molecules. This interaction leads to the formation of covalent bonds, modifying the structure and function of the target. The trifluoroethyl group enhances the compound’s reactivity and stability, making it a valuable tool in chemical synthesis and modification.
相似化合物的比较
Similar Compounds
Methanesulfonyl Chloride: Lacks the trifluoroethyl and cyclohexyl groups, making it less reactive and versatile.
Trifluoromethanesulfonyl Chloride: Contains a trifluoromethyl group instead of a trifluoroethyl group, leading to different reactivity and applications.
Cyclohexylmethanesulfonyl Chloride: Similar structure but without the trifluoroethyl group, affecting its chemical properties and uses.
Uniqueness
The presence of both the trifluoroethyl and cyclohexyl groups in [3-(2,2,2-trifluoroethyl)cyclohexyl]methanesulfonylchloride imparts unique reactivity and stability, making it a versatile reagent in various chemical transformations. Its ability to undergo multiple types of reactions and its applications in diverse fields highlight its significance in scientific research.
属性
分子式 |
C9H14ClF3O2S |
|---|---|
分子量 |
278.72 g/mol |
IUPAC 名称 |
[3-(2,2,2-trifluoroethyl)cyclohexyl]methanesulfonyl chloride |
InChI |
InChI=1S/C9H14ClF3O2S/c10-16(14,15)6-8-3-1-2-7(4-8)5-9(11,12)13/h7-8H,1-6H2 |
InChI 键 |
YRECJUIEKOZRAG-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CC(C1)CS(=O)(=O)Cl)CC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


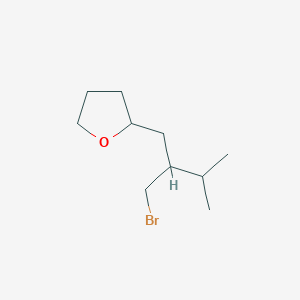
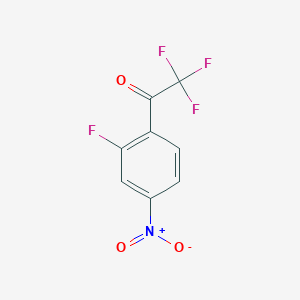
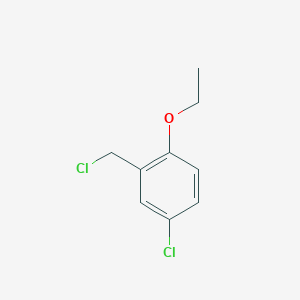
![1,6-Diazaspiro[3.5]nonan-5-one](/img/structure/B13559654.png)

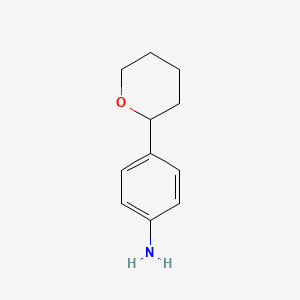
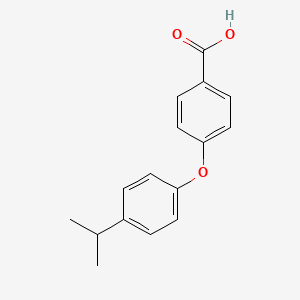



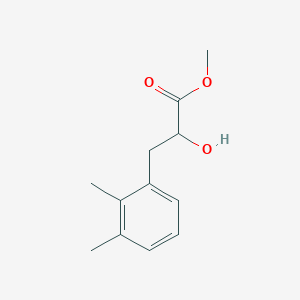
![4-[(4-Methylphenyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13559710.png)
